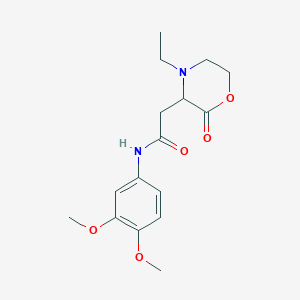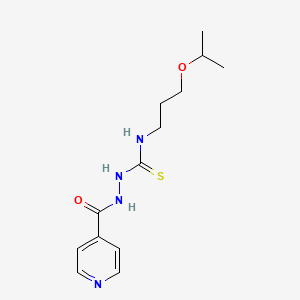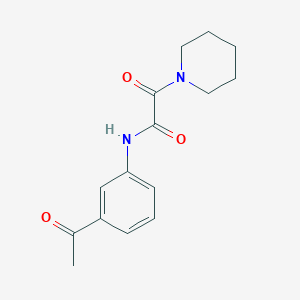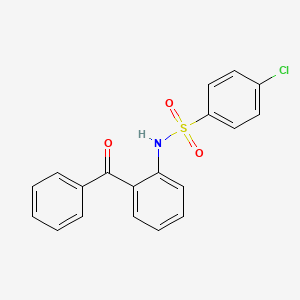![molecular formula C20H23ClN4O3S B4624350 N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B4624350.png)
N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
Pyrazole derivatives, including N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide, represent a class of compounds with significant biological and chemical properties. These compounds have been synthesized and studied for their potential inhibitory effects on various isoenzymes and their applications in medicinal chemistry due to their structural uniqueness and versatility.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of appropriate precursors such as nitrophenyl-pyrazole dicarboxylic acid, with subsequent modifications to introduce the sulfonamide moiety. Characterization is achieved through methods like FT-IR, 1H NMR, 13C NMR, and elemental analysis, ensuring the correct structural formation of the compounds (Mert et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives is essential for understanding their biological activity. Techniques such as X-ray crystallography provide insights into the three-dimensional arrangement of pharmacophoric groups, revealing how structural features like planarity and substituent orientation affect their biological functions (Kettmann et al., 2005).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including 1,3-dipolar cycloadditions and subsequent modifications to introduce specific functional groups. These reactions are critical for tailoring the compounds' physical and chemical properties for desired applications. The presence of sulfonamide and other substituents significantly influences their reactivity and interaction with biological targets (Sowmya et al., 2018).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Sulfonamide derivatives, including compounds with adamantyl moieties, have been synthesized and evaluated for their in vitro anticancer activity against breast and colon cancer cell lines. Notably, a compound with a similar structure to N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide demonstrated potent anticancer activity, emphasizing the potential of such compounds in cancer research. The synthesis approach and anticancer evaluation highlight the compound's relevance in developing new therapeutic agents (Ghorab et al., 2015).
Synthesis of 1,3-Diketones
Research on the synthesis of 1,3-diketones from 3-(4-R-phenyl)propionic acids presents a methodology that indirectly relates to the applications of compounds like N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide. This synthesis pathway underscores the versatility of related compounds in organic synthesis and the potential for creating novel structures with significant biological activities (Kim et al., 2014).
Carbonic Anhydrase Inhibitors
Pyrazole-3,4-dicarboxamide derivatives bearing the sulfonamide moiety have been synthesized and assessed for their inhibitory effects on human carbonic anhydrase isoenzymes. Such studies reveal the compound's potential as a carbonic anhydrase inhibitor, which is crucial for exploring new therapeutic agents for conditions like glaucoma and edema. The structure-activity relationships of these compounds provide insights into designing isoform-selective inhibitors (Mert et al., 2015).
Antiproliferative Activities
A series of pyrazole-sulfonamide derivatives, including compounds structurally related to N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide, have been designed, synthesized, and tested for their in vitro antiproliferative activities against various cancer cell lines. These studies highlight the potential of such compounds in the development of new anticancer drugs, particularly through selective activity against specific cancer cell types (Mert et al., 2014).
Eigenschaften
IUPAC Name |
N-[4-(1-adamantylsulfamoyl)phenyl]-4-chloro-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3S/c21-17-11-22-24-18(17)19(26)23-15-1-3-16(4-2-15)29(27,28)25-20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,11-14,25H,5-10H2,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKVMDYXAPXIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=C(C=NN5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4624274.png)
![N-cyclopentyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4624283.png)
![2,5-dichloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4624291.png)
![N-[2-methyl-1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B4624295.png)

![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B4624317.png)

![3-[(4-ethoxyphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4624329.png)
![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4624331.png)
![ethyl 4-[2-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)ethyl]-1-piperazinecarboxylate](/img/structure/B4624339.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-bromophenyl)acetamide](/img/structure/B4624347.png)

![N,N'-[(3-pyridinylimino)bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B4624371.png)